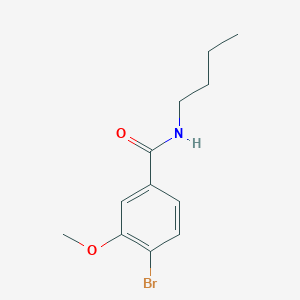

4-Bromo-N-butyl-3-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-butyl-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-3-4-7-14-12(15)9-5-6-10(13)11(8-9)16-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVPFPIKPIPCKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674613 | |

| Record name | 4-Bromo-N-butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-09-0 | |

| Record name | 4-Bromo-N-butyl-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-N-butyl-3-methoxybenzamide: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-butyl-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug discovery. This document details the compound's chemical structure, physicochemical properties, a validated synthesis protocol, and an exploration of its potential biological significance based on the activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction

Substituted benzamides are a prominent class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] Variations in substituents on the aromatic ring and the amide nitrogen allow for the fine-tuning of their biological profiles, leading to their use as anti-inflammatory, antipsychotic, and antidepressant agents. This compound (CAS No. 1065074-09-0) is a member of this versatile family, incorporating a bromine atom, a methoxy group, and an N-butyl substituent.[2][3] This unique combination of functional groups presents an interesting scaffold for further chemical exploration and potential biological evaluation. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for future research endeavors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 4-position, a methoxy group at the 3-position, and an N-butylcarboxamide group at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. While experimental data for some properties are not publicly available, predicted values are included to guide experimental design.

| Property | Value | Source |

| CAS Number | 1065074-09-0 | [2][3] |

| Molecular Formula | C₁₂H₁₆BrNO₂ | [2][3] |

| Molecular Weight | 286.17 g/mol | [2][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| LogP (predicted) | 3.37850 | [4] |

| Polar Surface Area (PSA) | 38.33 Ų | [4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from 4-bromo-3-methoxybenzoic acid. This involves the activation of the carboxylic acid followed by amidation with n-butylamine.

Synthesis of the Precursor: 4-Bromo-3-methoxybenzoic acid

The key precursor, 4-bromo-3-methoxybenzoic acid, can be synthesized from commercially available starting materials. One common route involves the bromination of 3-methoxybenzoic acid.

Reaction Scheme:

Caption: Synthesis of 4-bromo-3-methoxybenzoic acid.

Amide Coupling Protocol

The final step is the coupling of 4-bromo-3-methoxybenzoic acid with n-butylamine. A reliable method for this transformation is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).[5]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methoxybenzoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Amine and Base: To the stirred solution, add n-butylamine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Activation: Cool the reaction mixture to 0°C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 eq) portion-wise, ensuring the temperature remains below 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (3 x), water (1 x), and brine (1 x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the N-butyl chain. The aromatic region should display a characteristic splitting pattern for the three protons on the substituted benzene ring. The N-butyl group will exhibit signals for the methylene groups and a terminal methyl group, with characteristic multiplicities due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show signals for all twelve carbon atoms in the molecule. The carbonyl carbon of the amide will appear downfield, and the aromatic carbons will have distinct chemical shifts influenced by the bromo and methoxy substituents. The carbons of the N-butyl chain and the methoxy group will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns may include the loss of the butyl group and other characteristic fragments.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching vibration of the secondary amide.

-

C=O stretching vibration of the amide carbonyl group.

-

C-O stretching of the methoxy group.

-

Aromatic C-H and C=C stretching vibrations.

-

C-Br stretching vibration.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the benzamide scaffold is a well-established pharmacophore.[1] The presence of the bromo, methoxy, and N-butyl groups can influence the compound's lipophilicity, electronic properties, and steric profile, which are all critical determinants of pharmacological activity.

Substituted benzamides have been investigated for a wide range of therapeutic applications, including:

-

Antimicrobial Activity: Many benzamide derivatives have demonstrated activity against various bacterial and fungal strains.[8]

-

Anti-inflammatory and Analgesic Effects: Some substituted benzamides have shown potential as anti-inflammatory and analgesic agents.[1]

-

Central Nervous System (CNS) Activity: The benzamide moiety is a key feature of several antipsychotic and antidepressant drugs, primarily through their interaction with dopamine and serotonin receptors.

Further pharmacological screening of this compound is warranted to explore its potential in these and other therapeutic areas. Standard in vitro assays, such as antimicrobial susceptibility testing, enzyme inhibition assays, and receptor binding assays, would be the initial steps in elucidating its biological profile.[9]

Safety and Handling

As a novel chemical entity, this compound should be handled with appropriate care in a laboratory setting.[10][11] Standard safety precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential.[12][13] Work should be conducted in a well-ventilated fume hood.[10] A comprehensive material safety data sheet (MSDS) should be consulted for detailed information on potential hazards, handling, and disposal.[10][11]

Conclusion

This compound is a substituted benzamide with a chemical structure that suggests potential for biological activity. This technical guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and a framework for its structural elucidation. While its specific pharmacological profile remains to be determined, the information presented here serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the biological activities of this compound is encouraged to unlock its potential in drug discovery and development.

References

- Pharmacological Screening of Substituted Benzimidazole Derivatives. (2021). Journal of Pharmaceutical Sciences and Research, 13(6), 95-101.

-

4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc. (n.d.). Chemsrc. Retrieved January 18, 2026, from [Link]

- Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. (1995). Google Patents.

- Synthesis of 4-Methoxymethylbenzoic Acid. (2020). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.

-

N-Butyl 4-Bromo-3-methoxybenzamide | 1065074-09-0 | C12H16BrNO2 | Appchem. (n.d.). Appchem. Retrieved January 18, 2026, from [Link]

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

-

SAFETY DATA SHEET - 4-Bromoanisole. (2025, September 5). Thermo Fisher Scientific. Retrieved January 18, 2026, from [Link]

- Design, synthesis, characterization and pharmacological screening of some novel 2 substituted and 1(h)-substituted Benzimidazole derivatives. (2022). International Journal of Health Sciences, 6(S3), 4536–4549.

- Process for preparing 4-bromomethyl-3-methoxy-benzoic esters. (1995). Google Patents.

- Kumar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124.

- Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. (2021). The Royal Society of Chemistry.

-

Supporting Information. (n.d.). Retrieved January 18, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]

- Supporting Information: MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. (2016). The Royal Society of Chemistry.

-

4-Methoxybenzamide | C8H9NO2 | CID 76959. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022). Scientific Reports, 12(1), 6093.

-

Supplementary Information. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]

-

This compound - CAS:1065074-09-0. (n.d.). 北京欣恒研科技有限公司. Retrieved January 18, 2026, from [Link]

- Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. (2024). ChemRxiv.

- Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. (2022). Research Square.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. appchemical.com [appchemical.com]

- 3. 1065074-09-0|this compound|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 4-Bromo-N-butyl-3-methoxybenzamide (CAS Number 1065074-09-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Bromo-N-butyl-3-methoxybenzamide (CAS No. 1065074-09-0). As a member of the substituted benzamide class of molecules, this compound holds potential for exploration in various drug discovery and development programs. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational predictions and draws analogies from structurally related compounds to offer valuable insights for researchers. The document covers predicted physicochemical parameters, a plausible synthetic route with a detailed protocol, and an exploration of the potential biological activities based on the well-established pharmacology of the benzamide scaffold.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound characterized by a central benzamide core with bromo, butyl, and methoxy substitutions.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value | Source |

| CAS Number | 1065074-09-0 | - |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₆BrNO₂ | - |

| Molecular Weight | 286.16 g/mol | - |

| SMILES | O=C(NCCCC)C1=CC=C(Br)C(OC)=C1 | - |

Predicted Physicochemical Data

In the absence of comprehensive experimental data, computational models provide valuable estimates of the physicochemical properties of this compound. These parameters are crucial for predicting its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| logP (Octanol-Water Partition Coefficient) | 2.6 - 3.8 | Indicates the lipophilicity of the molecule, influencing its ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Affects drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | Influences solubility and receptor binding. |

| Rotatable Bonds | 5 | Contributes to conformational flexibility and binding affinity. |

Note: The predicted values are derived from computational algorithms and should be confirmed by experimental analysis.

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methoxybenzoyl chloride

-

To a solution of 4-bromo-3-methoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-bromo-3-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-bromo-3-methoxybenzoyl chloride from Step 1 in an anhydrous aprotic solvent like DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-butylamine (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) in DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by TLC.

-

Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.

Self-Validating System: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the proposed structure.

Potential Biological Activities and Therapeutic Applications

The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates exhibiting a wide range of biological activities. The therapeutic potential of this compound can be inferred from the known activities of this class of compounds.

Dopamine Receptor Antagonism

Substituted benzamides are well-known for their antagonist activity at dopamine D₂ receptors, leading to their use as antipsychotic agents. The specific substitution pattern on the aromatic ring and the nature of the N-alkyl group can modulate the affinity and selectivity for different dopamine receptor subtypes. It is plausible that this compound could exhibit similar properties.

Caption: Potential mechanism of action via dopamine D₂ receptor antagonism.

Other Potential Activities

The versatility of the benzamide scaffold has led to the development of drugs with various other therapeutic applications, including:

-

Antiemetic agents: Some benzamides act as prokinetic agents by modulating serotonin receptors.

-

Anticancer agents: Certain substituted benzamides have shown efficacy as histone deacetylase (HDAC) inhibitors or by targeting other cancer-related pathways.

-

Antibacterial agents: Novel benzamide derivatives are being explored for their antimicrobial properties.

Further investigation through in vitro and in vivo screening is necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound is a substituted benzamide with potential for further investigation in drug discovery. This guide has provided a comprehensive overview of its chemical identity, predicted physicochemical properties, a plausible synthetic route, and an exploration of its potential biological activities based on the established pharmacology of the benzamide class. The information presented herein serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds. Experimental validation of the predicted properties and biological activities is a crucial next step in the development of this compound as a potential therapeutic agent.

References

As this is a synthesized guide for a compound with limited publicly available data, direct references for experimental data on CAS 1065074-09-0 are not available. The following references provide context for the synthesis and potential biological activities of substituted benzamides.

- General Synthesis of Benzamides: For representative procedures for the synthesis of benzamides from carboxylic acids or acyl chlorides, refer to standard organic chemistry textbooks and relevant publications on amide bond form

- Biological Activities of Substituted Benzamides: A comprehensive review of the diverse biological activities of substituted benzamides can be found in various medicinal chemistry journals and review articles.

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Bromo-N-butyl-3-methoxybenzamide

This guide provides a comprehensive exploration into the potential mechanism of action of the novel synthetic compound, 4-Bromo-N-butyl-3-methoxybenzamide. While direct empirical data on this specific molecule is nascent, this document synthesizes information from structurally related compounds to propose a scientifically grounded hypothesis for its biological activity. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel small molecule therapeutics.

Introduction and Rationale

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The strategic incorporation of halogen and methoxy substituents onto the benzamide scaffold has been shown to significantly modulate these activities.[4][5] Specifically, bromo- and methoxy-substituted aromatics have demonstrated potent effects on cellular proliferation and viability.[4][5] This guide focuses on this compound, a compound that combines these key structural features, and posits a putative mechanism of action based on the established activities of its chemical congeners.

Based on the recurring observation of cell cycle arrest and cytotoxicity in structurally similar molecules, we hypothesize that this compound is a modulator of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This guide will outline the experimental strategy to rigorously test this hypothesis.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a potential therapeutic agent. While comprehensive experimental data for this compound is not yet publicly available, we can infer its properties from its structure and available data for similar compounds.

| Property | Predicted Value/Information | Source |

| CAS Number | 1072944-39-8 | [6] |

| Molecular Formula | C12H16BrNO2 | Inferred |

| Molecular Weight | 286.16 g/mol | Inferred |

| IUPAC Name | This compound | [6] |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol. | Inferred |

| Structure | ||

|

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest

Several lines of evidence from related compounds suggest that this compound may exert its biological effects through the disruption of microtubule dynamics, a critical process for cell division.

-

Evidence from Structurally Similar Compounds: Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which also contain bromo and methoxy substitutions, have revealed them to be potent inhibitors of tubulin polymerization.[4] This inhibition leads to a cascade of cellular events, including G2/M phase cell cycle arrest and ultimately, apoptosis.[4]

-

Anticancer Potential: The anticancer effects of various benzamide and methoxybenzene derivatives have been linked to their ability to interfere with cell proliferation.[1][7] For instance, a bromo- and methoxy-substituted trans-stilbene derivative has been shown to induce G2/M phase arrest in cancer cells.[5]

-

Induction of Autophagy: In some cases, compounds that disrupt microtubule function have also been observed to induce an autophagic response.[4] Furthermore, a bromo-substituted dihydroxybenzaldehyde has demonstrated the ability to modulate autophagy.[8][9]

Based on this compelling evidence from analogous compounds, we propose the following signaling pathway as the primary mechanism of action for this compound.

Caption: Proposed signaling pathway for this compound.

Experimental Validation Protocols

To rigorously test the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a comprehensive workflow for the investigation of this compound.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the compound against a panel of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells will be performed.

Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment: Treat cancer cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in PI staining solution (containing RNase A) for 30 minutes in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Tubulin Polymerization Assay

This assay will directly assess the effect of the compound on the polymerization of tubulin into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

-

Compound Addition: Add this compound at various concentrations to the reaction mixture. Use paclitaxel as a positive control for polymerization promotion and colchicine as a positive control for inhibition.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compound.

Immunofluorescence Microscopy for Microtubule Integrity

This experiment will visualize the effect of the compound on the microtubule network within cells.

Protocol: Immunofluorescence Staining of α-tubulin

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at its IC50 concentration for 24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with 1% BSA and then incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the microtubule network using a fluorescence microscope. Look for signs of microtubule depolymerization or abnormal spindle formation.

Caption: A logical workflow for investigating the mechanism of action.

Summary and Future Directions

This technical guide has outlined a plausible mechanism of action for this compound centered on the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. This hypothesis is strongly supported by the known biological activities of structurally related bromo- and methoxy-substituted benzamides and other aromatic compounds. The detailed experimental protocols provided herein offer a clear and scientifically rigorous path to validate this proposed mechanism.

Future investigations should focus on identifying the specific binding site of this compound on tubulin, exploring its efficacy in in vivo cancer models, and evaluating its potential for combination therapy with other anticancer agents. The insights gained from these studies will be crucial for the continued development of this promising compound as a potential therapeutic agent.

References

- PubChem. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. National Center for Biotechnology Information.

-

G. G. Nicola, et al. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PMC. Retrieved from [Link]

-

A. Saeed, et al. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. Retrieved from [Link]

-

BindingDB. (n.d.). 4-Bromo-N-(3-(tert-butylamino)propyl)benzamide. Retrieved from [Link]

-

M. Z. A. Z. Abidin, et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Retrieved from [Link]

-

A. S. Piekus-Słomka, et al. (2022). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. NIH. Retrieved from [Link]

-

Y. Wang, et al. (2026). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

S. A. D. A. K. Molagoda, et al. (2023). Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes. NIH. Retrieved from [Link]

-

J. Horkaew, et al. (n.d.). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. PMC. Retrieved from [Link]

-

S. N. A. Halim, et al. (2012). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

S. A. D. A. K. Molagoda, et al. (2021). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. Retrieved from [Link]

-

S. A. D. A. K. Molagoda, et al. (2023). Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM 2.5 -induced cell cycle arrest and autophagy in keratinocytes. PubMed. Retrieved from [Link]

Sources

- 1. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-BROMO-N-TERT-BUTYL-3-METHOXYBENZAMIDE | 1072944-39-8 [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effect of 3-bromo-4,5-dihydroxybenzaldehyde against PM2.5-induced cell cycle arrest and autophagy in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-N-butyl-3-methoxybenzamide: An In-depth Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-butyl-3-methoxybenzamide is a benzamide derivative with potential applications in pharmaceutical research. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This technical guide provides a comprehensive overview of the methodologies and strategic considerations for conducting solubility and stability studies on this compound.

The benzamide functional group is a common feature in many pharmaceuticals, and its susceptibility to hydrolysis can be a critical stability concern.[1] Therefore, a deep understanding of the molecule's behavior under various environmental conditions is essential. This guide will detail the necessary experimental protocols to establish a robust physicochemical profile of this compound, enabling informed decisions in the drug development process.

Overall Experimental Workflow

A systematic approach is crucial for characterizing the solubility and stability of a new chemical entity. The following workflow outlines the key stages of this process, from initial characterization to in-depth stability profiling.

Caption: Overall experimental workflow for solubility and stability studies.

Part 1: Solubility Assessment

The solubility of an API is a critical determinant of its bioavailability. For oral dosage forms, the Biopharmaceutics Classification System (BCS) uses solubility as a key parameter. An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[2]

Aqueous Solubility Profile

Determining the pH-solubility profile is essential, as it mimics the physiological pH range of the gastrointestinal tract.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2]

Materials:

-

This compound

-

pH 1.2 buffer (e.g., simulated gastric fluid without enzymes)

-

pH 4.5 acetate buffer

-

pH 6.8 phosphate buffer

-

Orbital shaker with temperature control (set to 37 ± 1 °C)

-

Validated HPLC method for quantification

Procedure:

-

Add an excess amount of this compound to separate flasks containing each of the pH buffers.

-

Place the flasks in an orbital shaker set at 37 ± 1 °C and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

-

Dilute the filtered samples as necessary and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Perform all measurements in at least triplicate.[2]

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for various stages of drug development, including formulation of non-aqueous dosage forms and purification processes.

Experimental Protocol: Organic Solvent Solubility

Materials:

-

This compound

-

A selection of pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).

-

Vials with screw caps

-

Vortex mixer

-

Validated HPLC method

Procedure:

-

Add a known excess amount of the compound to a vial containing a known volume of the selected organic solvent.

-

Vortex the mixture thoroughly to ensure good dispersion.

-

Allow the samples to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours, with periodic agitation.

-

After equilibration, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, dilute appropriately, and determine the concentration using a validated HPLC method.

Data Presentation: Solubility

The results of the solubility studies should be presented in a clear and concise tabular format.

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| Aqueous Buffer | 1.2 | 37 | [Insert experimental value] |

| Aqueous Buffer | 4.5 | 37 | [Insert experimental value] |

| Aqueous Buffer | 6.8 | 37 | [Insert experimental value] |

| Ethanol | - | 25 | [Insert experimental value] |

| Propylene Glycol | - | 25 | [Insert experimental value] |

| PEG 400 | - | 25 | [Insert experimental value] |

| DMSO | - | 25 | [Insert experimental value] |

Part 2: Stability Profiling and Forced Degradation

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[3] Forced degradation studies, also known as stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of the molecule.[4] These studies are mandated by regulatory agencies like the FDA and are crucial for developing stability-indicating analytical methods.[3][5]

The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[6]

Forced Degradation Studies

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to expedite degradation.

Decision-Making for Stress Conditions

The selection of appropriate stress conditions is guided by the chemical structure of the molecule and regulatory guidelines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. who.int [who.int]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. pharmtech.com [pharmtech.com]

Spectroscopic Characterization of 4-Bromo-N-butyl-3-methoxybenzamide: A Technical Guide

Introduction

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-Bromo-N-butyl-3-methoxybenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the benzamide moiety in a wide array of bioactive molecules. The precise arrangement of the bromo, methoxy, and N-butyl substituents on the benzamide scaffold dictates its physicochemical properties and biological activity. Therefore, a comprehensive understanding of its spectroscopic signature is paramount for its identification, quality control, and further development.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not widely published, this guide leverages predictive models and corroborates these predictions with established experimental data from structurally analogous compounds. This approach mirrors the practical workflow of a research scientist when encountering a novel compound, blending theoretical knowledge with empirical data to build a robust analytical profile.

Molecular Structure and Spectroscopic Overview

The structural features of this compound provide a roadmap for interpreting its spectroscopic data. The molecule comprises a 1,3,4-trisubstituted aromatic ring, an amide linkage, a flexible n-butyl chain, and a methoxy group. Each of these components will give rise to characteristic signals in the various spectra.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic, amide, methoxy, and N-butyl protons. The substitution pattern on the aromatic ring will lead to a specific splitting pattern, while the butyl chain will exhibit characteristic multiplets.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.65 | d | 1H | H-6 | Ortho to the electron-withdrawing carbonyl group. |

| ~7.50 | d | 1H | H-2 | Ortho to the electron-withdrawing carbonyl group and meta to the methoxy group. |

| ~7.10 | dd | 1H | H-5 | Ortho to the bromine and meta to the carbonyl group. |

| ~6.20 | t | 1H | N-H | Broad triplet due to coupling with the adjacent CH₂ group. |

| ~3.90 | s | 3H | OCH₃ | Singlet characteristic of a methoxy group. |

| ~3.45 | q | 2H | N-CH₂ (C9) | Quartet due to coupling with N-H and the adjacent CH₂ group. |

| ~1.60 | m | 2H | CH₂ (C10) | Multiplet due to coupling with adjacent CH₂ groups. |

| ~1.40 | m | 2H | CH₂ (C11) | Multiplet due to coupling with adjacent CH₂ and CH₃ groups. |

| ~0.95 | t | 3H | CH₃ (C12) | Triplet due to coupling with the adjacent CH₂ group. |

Expertise in Action: Deciphering the Aromatic Region The prediction of the aromatic proton shifts is based on the additive effects of the substituents. The powerful electron-withdrawing nature of the amide's carbonyl group will deshield the ortho protons (H-2 and H-6). The methoxy group at C-3 will exert a shielding effect, particularly on the ortho and para positions, while the bromine at C-4 will have a modest deshielding effect. The interplay of these electronic influences results in the predicted downfield shifts for the aromatic protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and referenced to the TMS signal at 0.00 ppm.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the hybridization and the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167 | C=O (C7) | Carbonyl carbon of the amide, typically in this region. |

| ~155 | C-OCH₃ (C3) | Aromatic carbon attached to the electronegative oxygen. |

| ~135 | C-Br (C4) | Aromatic carbon attached to bromine. |

| ~133 | C-C=O (C1) | Quaternary aromatic carbon attached to the carbonyl. |

| ~128 | C-H (C6) | Aromatic CH. |

| ~120 | C-H (C5) | Aromatic CH. |

| ~112 | C-H (C2) | Aromatic CH. |

| ~56 | OCH₃ (C8) | Methoxy carbon. |

| ~40 | N-CH₂ (C9) | Aliphatic carbon attached to nitrogen. |

| ~31 | CH₂ (C10) | Aliphatic CH₂. |

| ~20 | CH₂ (C11) | Aliphatic CH₂. |

| ~14 | CH₃ (C12) | Terminal methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: On the 500 MHz spectrometer, switch to the ¹³C nucleus observation channel.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present in this compound.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~3050 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1640 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| 1600, 1480 | C=C stretch | Aromatic |

| ~1250 | C-O stretch | Aryl-alkyl ether |

| ~1050 | C-N stretch | Amide |

| ~600 | C-Br stretch | Aryl bromide |

Self-Validation in IR Spectroscopy The presence of a strong absorption around 1640 cm⁻¹ (Amide I) and another strong band around 1540 cm⁻¹ (Amide II), coupled with a sharp peak around 3300 cm⁻¹ (N-H stretch), provides a highly reliable confirmation of the secondary amide functionality.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the spectrum of the sample.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry will provide information about the molecular weight and the structural fragments of the molecule. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z 301 and 303 (in a ~1:1 ratio).

-

Key Fragments:

-

m/z 222/224: Loss of the butyl group (•C₄H₉).

-

m/z 183/185: Benzoyl cation fragment ([Br(OCH₃)C₆H₃CO]⁺).

-

m/z 100: Butylamino fragment ([C₄H₉NH₂]⁺).

-

m/z 57: Butyl cation ([C₄H₉]⁺).

-

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus m/z.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic characterization of this compound. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have constructed a detailed and reliable analytical profile for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein, along with the detailed experimental protocols, offer a robust framework for researchers in the synthesis, identification, and quality control of this and other related benzamide derivatives. The self-validating nature of these combined techniques ensures a high degree of confidence in the structural assignment of the target molecule.

References

-

NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

ChemAxon NMR Predictor. ChemAxon. [Link]

-

ACD/Labs NMR Prediction. Advanced Chemistry Development, Inc. [Link]

The Evolving Therapeutic Landscape of Benzamide Derivatives: A Technical Guide

Abstract

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents.[1] This versatility stems from the amenability of the benzamide core to chemical modification, allowing for the fine-tuning of pharmacological activity against numerous biological targets.[2] This in-depth technical guide provides a comprehensive exploration of the therapeutic potential of benzamide derivatives for researchers, scientists, and drug development professionals. We will delve into their wide-ranging applications, from established roles in psychiatry and gastroenterology to their emerging prominence in oncology. The narrative will dissect the intricate mechanisms of action, explore the critical structure-activity relationships that govern efficacy, and provide detailed, field-proven experimental protocols for their synthesis and evaluation.

Introduction: The Benzamide Scaffold - A Privileged Structure

The benzamide is an organic compound and a derivative of benzoic acid, characterized by a carboxamide group attached to a benzene ring. Its journey in therapeutics has been remarkable, leading to the development of drugs that have impacted millions of lives. Initial discoveries centered on their ability to modulate dopamine pathways, leading to antipsychotic and antiemetic drugs like amisulpride and metoclopramide.[3][4] However, the therapeutic reach of this scaffold has expanded significantly, with newer derivatives showing potent activity as enzyme inhibitors, particularly in the field of epigenetics. This guide will illuminate the scientific principles and practical methodologies that underpin the investigation of this remarkable class of molecules.

Section 1: The Broad Spectrum of Therapeutic Applications

Benzamide derivatives have demonstrated efficacy across a wide range of diseases, a testament to their chemical adaptability.[5]

-

Psychiatry & Neurology: Substituted benzamides like amisulpride are mainstays in the treatment of schizophrenia, effectively managing both positive and negative symptoms.[3][6] Their primary mechanism involves the blockade of dopamine D2 and D3 receptors in the brain.[6][7] At lower doses, amisulpride is also effective in treating dysthymia by enhancing dopaminergic neurotransmission.[3][8]

-

Gastroenterology: Metoclopramide is widely used to treat gastroparesis, nausea, and vomiting.[9][10] Its prokinetic effects are mediated through a combination of dopamine D2 receptor antagonism, serotonin 5-HT4 receptor agonism, and 5-HT3 receptor antagonism, which collectively accelerate gastric emptying.[9][11]

-

Oncology (An Emerging Frontier): A newer class of benzamide derivatives has emerged as potent inhibitors of histone deacetylases (HDACs).[1][12] Entinostat (MS-275), a synthetic benzamide derivative, is a prime example.[13][14] By selectively inhibiting class I and IV HDACs, Entinostat triggers the hyperacetylation of histones, leading to the reactivation of silenced tumor suppressor genes.[14][15] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a promising agent in the treatment of various malignancies, including breast and lung cancer.[13][15][16]

-

Other Applications: Research has also explored benzamide derivatives for antimicrobial, anti-inflammatory, and analgesic properties, highlighting the broad and continuing potential of this chemical class.[5][17]

Section 2: Deep Dive into Mechanisms of Action (MoA)

The therapeutic effects of benzamide derivatives are rooted in their specific interactions with key biological targets.

Canonical Pathway: Dopamine D2 Receptor Antagonism

The antipsychotic and antiemetic effects of many benzamides are primarily due to their antagonist activity at dopamine D2 receptors.[4][8] These are G-protein coupled receptors (GPCRs) that, when activated by dopamine, inhibit the enzyme adenylyl cyclase through a Gαi subunit.[18][19] This leads to a decrease in the intracellular second messenger, cyclic AMP (cAMP), and reduced activity of Protein Kinase A (PKA).[20][21]

By blocking the D2 receptor, benzamide antagonists prevent this signaling cascade. The resulting increase in cAMP levels and PKA activity modulates downstream gene expression and neuronal activity, alleviating psychotic symptoms.[21][22]

Expanding the MoA: Serotonergic and Other Receptor Interactions

The pharmacological profile of benzamides is often not limited to dopamine receptors.

-

Metoclopramide also acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[9] The agonism at 5-HT4 receptors contributes to its gastroprokinetic effects, while antagonism at 5-HT3 receptors in the chemoreceptor trigger zone adds to its antiemetic efficacy.[4][9]

-

Some newer antipsychotic benzamide derivatives have been designed to have a multi-receptor profile, interacting with serotonin 5-HT1A and 5-HT2A receptors in addition to D2 receptors.[23] This multi-target approach aims to improve efficacy, particularly for the negative symptoms of schizophrenia, and reduce side effects.[23]

Emerging Mechanisms: Histone Deacetylase (HDAC) Inhibition

The anticancer activity of benzamides like Entinostat operates through a completely different mechanism: epigenetic modification.[13][14] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to condensed chromatin and transcriptional repression.[12][14]

Benzamide HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of the HDAC enzyme.[12] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the transcriptional activation of genes, including tumor suppressor genes like p21, which can halt cell cycle progression.[15][24]

Section 3: The Medicinal Chemist's Perspective: Structure-Activity Relationships (SAR)

The therapeutic versatility of benzamides is a direct result of how chemical modifications to the core scaffold influence their interaction with biological targets.[1] Understanding SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.[25]

| Scaffold Position | Modification | Impact on Activity | Example Target |

| Benzamide Core | Electron-withdrawing groups (e.g., fluorine) at the C-5 position. | Often less tolerated in some applications, such as for QcrB inhibitors in M. tuberculosis.[26] | M. tuberculosis QcrB |

| Amide N-substituent | A secondary amide (e.g., N-methyl) can be more potent than a primary amide.[26] | Increased potency. | M. tuberculosis QcrB |

| Aromatic Ring (Cap) | For HDAC inhibitors, a 2'-amino or hydroxy group is indispensable for inhibitory activity.[27] This group likely acts as a hydrogen-bonding site.[27] | Essential for activity. | HDACs |

| Linker Region | In HDAC inhibitors, interaction with specific amino acids like Phe150 and Phe205 via π-stacking can be facilitated by electronegative substituents.[25] | Enhances binding and potency. | HDAC1 |

| Amine Side Chain | For AChE inhibitors, the position of a dimethylamine side chain markedly influences activity and selectivity. Para-substitution is often favored.[28] | Determines selectivity and potency. | Acetylcholinesterase |

Table 1: Summary of key Structure-Activity Relationships (SAR) for benzamide derivatives against various targets.

Section 4: The Experimentalist's Playbook: Key Protocols & Methodologies

Rigorous and validated experimental protocols are the bedrock of drug discovery. This section provides self-validating, step-by-step methodologies for the synthesis and evaluation of benzamide derivatives.

Synthesis: General Protocol for N-Substituted Benzamides via Acyl Chlorides

This common and robust method involves the conversion of a substituted benzoic acid to a more reactive acyl chloride, followed by reaction with a desired amine.[2][29]

Rationale: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating a rapid and often high-yielding reaction with the amine nucleophile. A base is used to neutralize the HCl byproduct, driving the reaction to completion.[29]

Step-by-Step Protocol:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend the substituted benzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add thionyl chloride (SOCl₂) (approx. 1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux gently for 1-2 hours until the evolution of gas ceases. Remove the excess SOCl₂ and solvent under reduced pressure.

-

Amine Coupling (Schotten-Baumann conditions): Dissolve the desired primary or secondary amine (1.0-1.2 eq) and a base such as triethylamine (TEA) (1.5 eq) in anhydrous DCM in a separate flask.[29] Cool this mixture to 0 °C in an ice bath.

-

Reaction: Dissolve the crude acyl chloride from step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.[29]

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[29]

-

Work-up & Purification: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[29] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or flash column chromatography to yield the pure N-substituted benzamide.

-

Validation: Confirm the structure and purity of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In Vitro Evaluation: Dopamine D2 Receptor Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a test compound for a specific receptor.[30]

Rationale: This competitive binding assay measures the ability of a non-radioactive test compound to displace a specific, high-affinity radioligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated, providing a measure of the compound's affinity.

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cells or tissues known to express the dopamine D2 receptor (e.g., HEK293 cells transfected with the D2 receptor gene) in a lysis buffer and pellet the membranes by centrifugation.[31] Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: 150 µL membrane preparation + 50 µL buffer + 50 µL radioligand (e.g., [³H]spiperone).[32]

-

Non-Specific Binding (NSB): 150 µL membrane preparation + 50 µL of a high concentration of a known non-radioactive D2 antagonist (e.g., haloperidol) + 50 µL radioligand.[32]

-

Competitive Binding: 150 µL membrane preparation + 50 µL of the test benzamide derivative (at various concentrations) + 50 µL radioligand.[32]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[31][32]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[31] Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.[31]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

-

Calculate the affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Section 5: Case Studies - Benzamides in the Clinic

-

Amisulpride: A classic example of a selective D2/D3 antagonist.[7] Its clinical success in schizophrenia is attributed to its unique dose-dependent effects: higher doses block postsynaptic receptors for an antipsychotic effect, while lower doses preferentially block presynaptic autoreceptors, enhancing dopamine release and alleviating negative or depressive symptoms.[3][8] It is also used to prevent and treat postoperative nausea and vomiting.[8][33]

-

Metoclopramide: This drug showcases the power of a multi-target profile. Its combined D2 antagonism and 5-HT4/5-HT3 modulation provide both antiemetic and prokinetic effects, making it invaluable for treating diabetic gastroparesis and chemotherapy-induced nausea.[9][10][34]

-

Entinostat: Representing the new wave of benzamide therapeutics, Entinostat's journey in oncology highlights the potential of targeting epigenetic pathways.[13][14] By inhibiting HDACs, it can reverse aberrant gene silencing in cancer cells.[12][15] Clinical trials have shown its promise in combination with other therapies for treating cancers like breast cancer.[13][14]

Conclusion & Future Directions

The benzamide scaffold has proven to be an exceptionally fruitful starting point for drug discovery, yielding therapies that span a wide range of clinical needs. The journey from the first-generation antipsychotics to the latest epigenetic modulators demonstrates a remarkable evolution in our understanding and application of this chemical class.

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes (e.g., D3 vs. D2) or HDAC isoforms to minimize off-target effects and improve safety profiles.

-

Novel Targets: Exploring the potential of benzamide derivatives against new and challenging biological targets in areas like neurodegeneration, inflammation, and infectious diseases.[17][26]

-

Polypharmacology: Intentionally designing single molecules that can modulate multiple targets (polypharmacology) to treat complex diseases like cancer or psychiatric disorders more effectively.[23]

The continued investigation of benzamide derivatives, guided by the principles of medicinal chemistry and rigorous experimental validation, promises to deliver the next generation of innovative and impactful medicines.

References

-

Entinostat: a promising treatment option for patients with advanced breast cancer. National Institutes of Health. [Link]

-

What is the mechanism of Entinostat? Patsnap Synapse. [Link]

-

Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Metoclopramide: pharmacology and clinical application. PubMed. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

What is Entinostat used for? Patsnap Synapse. [Link]

-

Metoclopramide: pharmacology and clinical application. Semantic Scholar. [Link]

-

Metoclopramide. U.S. Food and Drug Administration. [Link]

-

Amisulpride. Wikipedia. [Link]

-

Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. PubMed. [Link]

-

Metoclopramide. Wikipedia. [Link]

-

Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents. National Institutes of Health. [Link]

-

Definition of entinostat. NCI Drug Dictionary - National Cancer Institute. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. [Link]

-

Design, synthesis and antiproliferative activities of novel benzamides derivatives as HDAC inhibitors. PubMed. [Link]

-

Metoclopramide. StatPearls - NCBI Bookshelf. [Link]

-

Amisulpride – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central. [Link]

-

D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. PNAS. [Link]

-

D2 Dopamine Receptor Activation Facilitates Endocannabinoid-Mediated Long-Term Synaptic Depression of GABAergic Synaptic Transmission in Midbrain Dopamine Neurons via cAMP-Protein Kinase A Signaling. Journal of Neuroscience. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. National Institutes of Health. [Link]

-

Exploring Amisulpride: Its Applications, Patents, and Impact on Psychiatric and Gastroenterological Disorders. Patsnap Synapse. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Amisulpride - Mechanism of Action and Psychopharmacology. Psych Scene Hub. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. [Link]

-

Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Taylor & Francis Online. [Link]

-

Dopamine-DARPP32 Feedback in cAMP Signaling. QIAGEN GeneGlobe. [Link]

-

Biochemistry, Dopamine Receptors. StatPearls - NCBI Bookshelf. [Link]

-

Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. PubMed. [Link]

-

Amisulpride Uses, Side Effects & Warnings. Drugs.com. [Link]

-

Structures of benzamide drugs. ResearchGate. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Semantic Scholar. [Link]

-

Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. National Institutes of Health. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed. [Link]

-

Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PubMed Central. [Link]

-

Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms. Journal of Pharmacy and Pharmacology. [Link]

-

Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]

-

Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. PubMed. [Link]

-

Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. Metoclopramide: pharmacology and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. Exploring Amisulpride: Its Applications, Patents, and Impact on Psychiatric and Gastroenterological Disorders [synapse.patsnap.com]

- 8. Amisulpride - Wikipedia [en.wikipedia.org]

- 9. Metoclopramide - Wikipedia [en.wikipedia.org]

- 10. Metoclopramide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. labeling.pfizer.com [labeling.pfizer.com]

- 12. Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. What is Entinostat used for? [synapse.patsnap.com]

- 15. What is the mechanism of Entinostat? [synapse.patsnap.com]

- 16. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. jneurosci.org [jneurosci.org]

- 21. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 22. pnas.org [pnas.org]

- 23. Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Facebook [cancer.gov]

- 25. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. tandfonline.com [tandfonline.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. giffordbioscience.com [giffordbioscience.com]

- 33. drugs.com [drugs.com]

- 34. Metoclopramide: pharmacology and clinical application. | Semantic Scholar [semanticscholar.org]

In Silico First: A Technical Guide to Predicting the Bioactivity of 4-Bromo-N-butyl-3-methoxybenzamide

Executive Summary

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is paramount. In silico computational methods provide the critical first-pass analysis to identify and characterize novel chemical entities, saving invaluable time and resources. This technical guide presents a comprehensive, step-by-step workflow for predicting the bioactivity of a novel benzamide derivative, 4-Bromo-N-butyl-3-methoxybenzamide. By integrating methodologies such as ligand preparation, target identification, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, we construct a robust preliminary assessment of the compound's therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and the practical protocols required to perform a rigorous computational evaluation.

Introduction: The Compound and the Computational Approach

The journey of a drug from concept to clinic is arduous and expensive. Computational, or in silico, techniques have emerged as indispensable tools for de-risking this process by providing early insights into a compound's potential efficacy and safety.[1][2][3]

The Target Compound: this compound

The subject of this guide is this compound, a small molecule belonging to the benzamide class. Benzamide derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and cardiovascular effects.[4] Notably, many benzamides act on the central nervous system (CNS), targeting receptors such as dopamine and serotonin.[5] The specific substitutions on our target compound—a bromo group at position 4, a methoxy group at position 3, and an N-butyl amide chain—create a unique chemical entity whose biological activity is not yet characterized, making it a prime candidate for in silico exploration.

The Rationale for In Silico Prediction

Before committing to the chemical synthesis and resource-intensive in vitro and in vivo testing, a computational approach allows us to generate testable hypotheses about the compound's mechanism of action, potential biological targets, and drug-like properties.[1][2] This guide will detail a workflow that encompasses ligand and target preparation, predicts the compound's binding affinity to relevant biological targets through molecular docking, and evaluates its pharmacokinetic profile using ADMET prediction models.

Foundational Stage: Ligand and Target Preparation

The accuracy of any in silico prediction is fundamentally dependent on the quality of the input structures. This section outlines the critical first steps of preparing the ligand (our compound) and identifying and preparing its potential protein targets.

Ligand Preparation Workflow